Comparative Potency Profile: Ombitasvir EC50 Values Against HCV Genotypes 1-6
Ombitasvir demonstrates picomolar potency against a broad range of HCV genotypes, but its activity varies by genotype. A direct comparison to other NS5A inhibitors shows that its potency is not uniform across all genotypes, which is a key point of differentiation from pan-genotypic agents like velpatasvir and pibrentasvir [1]. Specifically, ombitasvir's EC50 values range from 0.82 to 19.3 pM for genotypes 1-5, with a significantly higher EC50 of 366 pM for genotype 6a, indicating reduced potency against this genotype compared to its activity against genotypes 1-5 [1][2].
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.82 pM (GT2a), 4.3 pM (GT2b), 19 pM (GT3a), 1.7 pM (GT4a), 3.2 pM (GT5a), 366 pM (GT6a) [1][2] |
| Comparator Or Baseline | Pibrentasvir: Uniform high activity against all genotypes 1-7, including GT6a; Velpatasvir: Uniform high activity against all genotypes 1-7 [1] |
| Quantified Difference | Ombitasvir's EC50 for GT6a is >100-fold higher than its EC50 for GT2a. Pibrentasvir and velpatasvir maintain low EC50 values across all genotypes, including GT6a, demonstrating a more uniform pan-genotypic profile [1]. |
| Conditions | HCV sub-genomic replicon cell culture assays in Huh7 cells; genotypes 2a, 2b, 3a, 4a, 5a, and 6a represented by single isolates [1][2] |
Why This Matters
This genotypic potency data is critical for researchers designing HCV replicon assays; ombitasvir is an appropriate positive control for GT1-5 but is unsuitable for GT6 studies, where pibrentasvir or velpatasvir would be required.
- [1] Krishnan P, Beyer J, Mistry N, et al. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A. Antimicrob Agents Chemother. 2015;59(2):979-987. PMID: 25451055. View Source
- [2] RxReasoner. Ombitasvir, Paritaprevir and Ritonavir - Pharmacodynamic properties. View Source
- [3] Gottwein JM, Pham LV, Mikkelsen LS, et al. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants. Gastroenterology. 2018;154(5):1435-1448. PMID: 29274866. View Source
